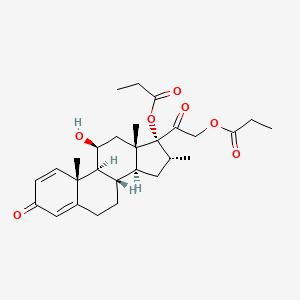
双丙酸脱氯艾氯米松
描述
Dechloroalclometasone dipropionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of alclometasone dipropionate, which is commonly used in dermatology to treat various inflammatory skin conditions such as eczema, psoriasis, and dermatitis .
科学研究应用
Dechloroalclometasone dipropionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of various functional groups on corticosteroid activity.
Biology: Investigated for its effects on cellular processes and its potential to modulate immune responses.
Medicine: Primarily used in dermatology to treat inflammatory skin conditions. It is also being explored for its potential in treating other inflammatory diseases.
Industry: Used in the formulation of topical creams and ointments for its anti-inflammatory properties
作用机制
Target of Action
Dechloroalclometasone dipropionate, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .
Mode of Action
Dechloroalclometasone dipropionate acts as a selective glucocorticoid receptor agonist . The exact mechanism of its anti-inflammatory activity is unclear, but it’s thought to act by inducing phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
The primary biochemical pathway affected by dechloroalclometasone dipropionate involves the inhibition of phospholipase A2 , leading to a decrease in the formation of arachidonic acid derivatives . This action disrupts the synthesis of inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation .
Pharmacokinetics
Similar corticosteroids are known to be absorbed systemically when applied topically . The systemic bioavailability is influenced by factors such as the integrity of the skin barrier and the use of occlusive dressings .
Result of Action
The action of dechloroalclometasone dipropionate results in anti-inflammatory , antipruritic (anti-itch) , and vasoconstrictive effects . By inhibiting the release of inflammatory mediators, it helps to reduce inflammation, relieve itching, and constrict blood vessels .
Action Environment
The action, efficacy, and stability of dechloroalclometasone dipropionate can be influenced by various environmental factors. For instance, the condition of the skin where the drug is applied can affect its absorption and hence its efficacy
生化分析
Biochemical Properties
Dechloroalclometasone dipropionate interacts with various enzymes and proteins in the body. As a synthetic corticosteroid, it is known to have anti-inflammatory, antipruritic, and vasoconstrictive properties .
Cellular Effects
Dechloroalclometasone dipropionate has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it is known to inhibit the production of inflammatory mediators, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of action of Dechloroalclometasone dipropionate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a selective glucocorticoid receptor agonist, and its anti-inflammatory activity is thought to be due to the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dechloroalclometasone dipropionate involves multiple steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of dechloroalclometasone dipropionate is carried out in large-scale reactors where the reaction conditions are meticulously controlled to maintain consistency and purity. High-performance liquid chromatography (HPLC) is commonly used for the purification and quality control of the final product .
化学反应分析
Types of Reactions
Dechloroalclometasone dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, affecting the compound’s activity.
Reduction: Used to alter specific functional groups to enhance the compound’s stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions are typically derivatives of dechloroalclometasone dipropionate with modified functional groups that can enhance or reduce its corticosteroid activity .
相似化合物的比较
Similar Compounds
Alclometasone dipropionate: The parent compound, used for similar dermatological applications.
Beclomethasone dipropionate: Another corticosteroid with similar anti-inflammatory properties.
Triamcinolone acetonide: A corticosteroid used for its potent anti-inflammatory effects
Uniqueness
Dechloroalclometasone dipropionate is unique due to its specific chemical structure, which provides a balance between potency and safety. Its dechlorinated form may offer reduced side effects compared to its chlorinated counterparts, making it a valuable option for long-term use in treating chronic inflammatory conditions .
属性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25-,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBDTSZFGVHTSP-FSFJKGNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222140 | |
| Record name | Dechloroalclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71868-53-6 | |
| Record name | Dechloroalclometasone dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dechloroalclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECHLOROALCLOMETASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EE90N4Z0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)

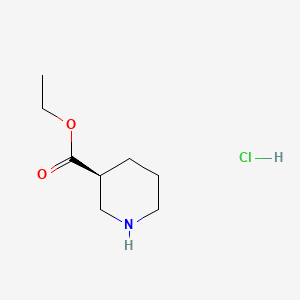
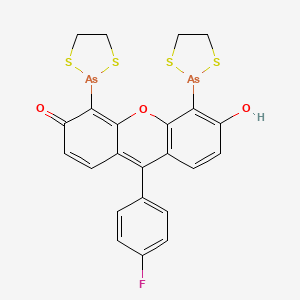
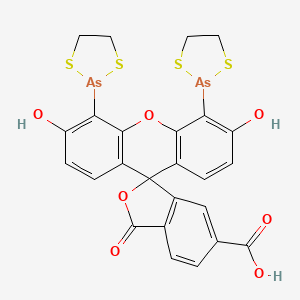

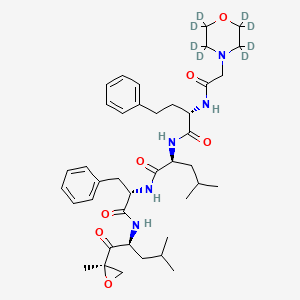
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)
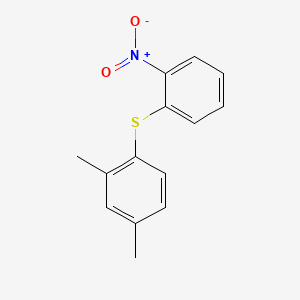
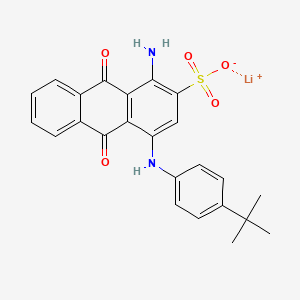
![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)
![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)
![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)
